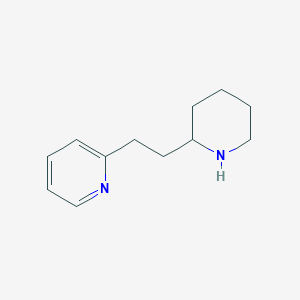

2-(2-哌啶-2-基乙基)吡啶

描述

“2-(2-Piperidin-2-ylethyl)pyridine” is a chemical compound with the molecular formula C12H18N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of piperidine derivatives, including “2-(2-Piperidin-2-ylethyl)pyridine”, involves various intra- and intermolecular reactions . Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . The synthesis of piperidone derivatives and their biological properties have been extensively studied .

Molecular Structure Analysis

The molecular structure of “2-(2-Piperidin-2-ylethyl)pyridine” consists of a six-membered heterocyclic ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact mass of the molecule is 196.193948774 g/mol .

Chemical Reactions Analysis

Substituted pyridines, including “2-(2-Piperidin-2-ylethyl)pyridine”, can undergo various chemical reactions. For example, they can react at the C2-positions . Moreover, 2-halopyridines are excellent electrophilic partners, compatible with a range of cross-coupling conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Piperidin-2-ylethyl)pyridine” include a molecular weight of 196.33 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 .

科学研究应用

1. 抗血小板活性

已合成2-(2-哌啶-2-基乙基)吡啶衍生物,用于潜在地抑制血小板聚集。例如,哌龙椒碱的衍生物表现出对血小板聚集的抑制作用,特定的衍生物显示出显著的效果 (Park et al., 2008)。此外,关于哌嗪基谷氨酸吡啶作为P2Y12拮抗剂的研究表明,这些化合物具有强效的抑制血小板聚集的作用,突显了这些化合物在潜在治疗应用中的相关性 (Parlow et al., 2010)。

2. 腐蚀抑制

2-(2-哌啶-2-基乙基)吡啶化合物的应用延伸至腐蚀抑制。涉及类似结构的Cd(II)席夫碱配合物的研究表明,在轻钢表面具有有效的腐蚀抑制性能 (Das et al., 2017)。另一项研究调查了在硫酸溶液中钢的腐蚀抑制,结果显示特定的衍生物作为有效的抑制剂 (Bouklah et al., 2005)。

3. 锌(II)配合物中的生物活性

从2-(2-哌啶-2-基乙基)吡啶的席夫碱衍生的锌(II)配合物的研究揭示了显著的生物活性。这些通过X射线衍射表征的配合物表现出尿酶抑制活性,表明它们在生物和药用应用中的潜力 (Shi et al., 2012)。

4. 水溶液中的体积性质

对水溶液中衍生物的体积性质进行比较研究,为了解这些化合物在不同浓度和温度下的行为提供了见解。这项研究对于了解这些化合物在各种应用中的物理性质至关重要 (Kul et al., 2013)。

5. 合成和结构分析

多项研究集中在2-(2-哌啶-2-基乙基)吡啶衍生物的合成和结构分析上。其中包括利用从2-乙酰基吡啶衍生的席夫碱制备锌(II)配合物,为进一步的化学应用提供了宝贵信息 (Han, 2011)。

作用机制

Target of Action

Piperidine derivatives have been found to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various pharmacological applications .

Mode of Action

A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1), which are resistant to the clinical drug crizotinib . This suggests that 2-(2-Piperidin-2-ylethyl)pyridine may interact with similar targets, leading to changes in cellular processes.

Biochemical Pathways

Piperidine derivatives have been found to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound has a molecular weight of 19028 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Piperidine derivatives have been found to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Piperidin-2-ylethyl)pyridine. For instance, a bacterial strain isolated from mangrove sediments was found to completely degrade pyridine within a 100 h incubation period at a temperature of 35 °C, an initial pH of 7.0, glucose and a pyridine concentration of 500 mg/L . This suggests that environmental conditions such as temperature, pH, and nutrient availability can influence the degradation and action of pyridine compounds.

安全和危害

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(2-Piperidin-2-ylethyl)pyridine”, is an important task of modern organic chemistry .

属性

IUPAC Name |

2-(2-piperidin-2-ylethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1,3,5,9,12,14H,2,4,6-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZJIQLZEGNILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285708 | |

| Record name | 2-(2-piperidin-2-ylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6312-04-5 | |

| Record name | 6312-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-piperidin-2-ylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

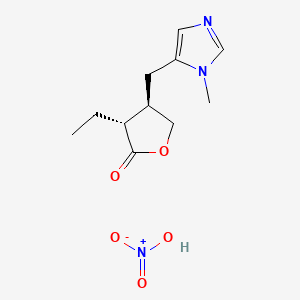

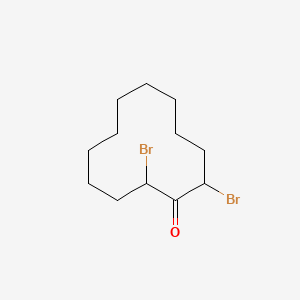

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595345.png)